molecular formula C24H20N4O4 B4642092 METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4642092
M. Wt: 428.4 g/mol
InChI Key: UGCXURPUQFLAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrido[2,3-d]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting cell survival .

Comparison with Similar Compounds

METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-32-23(30)18-13-19(16-7-8-16)26-21-20(18)22(29)27(14-15-9-11-25-12-10-15)24(31)28(21)17-5-3-2-4-6-17/h2-6,9-13,16H,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCXURPUQFLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CC=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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